- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284
Cas no 79952-42-4 (Monacolin J)
Monacolin J structure
Product Name:Monacolin J
كاس عدد:79952-42-4
وسط:C19H28O4
ميغاواط:320.423226356506
CID:826798
PubChem ID:9905162
Update Time:2025-05-28
Monacolin J الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (4R,6R)-4-Hydroxy-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-h...
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro...
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-py
- 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-diMethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
- Antibiotic MB 530A
- Monacolin J
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
- (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one (ACI)
- 2H-Pyran-2-one, 6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-4-hydroxy-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
- Lovastatin diol lactone
- Lovastatin Diol Lactone ((4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one)
- HY-104051
- 2H-PYRAN-2-ONE, 6-(2-((1S,2S,6R,8S,8AR)-1,2,6,7,8,8A-HEXAHYDRO-8-HYDROXY-2,6-DIMETHYL-1-NAPHTHALENYL)ETHYL)TETRAHYDRO-4-HYDROXY-, (4R,6R)-
- SCHEMBL1820283
- (4R,6R)-4-hydroxy-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}tetrahydro-2H-pyran-2-one
- CHEBI:79034
- CS-0027590
- monacolin J lactone
- 79952-42-4
- 2H-Pyran-2-one, 6-(2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-
- Q15720548
- DTXSID801031414
- monakolin j
- UNII-P5IQ0SI56N
- ES-2535
- AKOS022183350
- P5IQ0SI56N
- Antibiotic MB 530A;Lovastatin diol lactone
- DA-75089
- G13581
- 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R)-
-
- نواة داخلي: 1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1
- مفتاح Inchi: ZDFOBOYQVYMVCW-IRUSZSJRSA-N
- ابتسامات: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O)C1
حساب السمة
- نوعية دقيقة: 320.19900
- النظائر كتلة واحدة: 320.19875937g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 23
- تدوير ملزمة العد: 3
- تعقيدات: 510
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 7
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.3
- طوبولوجي سطح القطب: 66.8Ų
الخصائص التجريبية
- كثيف: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: 128-131 ºC
- الذوبان: Very 微溶 (0.16 g/L) (25 ºC),
- بسا: 66.76000
- لوغب: 2.59850
Monacolin J أمن المعلومات
- ظروف التخزين:Please store the product under the recommended conditions in the Certificate of Analysis.
Monacolin J الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | H941625-5mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 5mg |
$159.00 | 2023-05-18 | ||
| TRC | H941625-10mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 10mg |
$ 224.00 | 2023-09-07 | ||
| TRC | H941625-25mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 25mg |
$ 569.00 | 2023-09-07 | ||
| TRC | H941625-50mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 50mg |
$1062.00 | 2023-05-18 | ||
| TRC | H941625-100mg |
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one |
79952-42-4 | 100mg |
$ 1696.00 | 2023-09-07 | ||
| A2B Chem LLC | AC38816-25mg |
Monacolin J |
79952-42-4 | 95% | 25mg |
$518.00 | 2024-04-19 | |
| A2B Chem LLC | AC38816-50mg |
Monacolin J |
79952-42-4 | 95% | 50mg |
$729.00 | 2024-04-19 | |
| A2B Chem LLC | AC38816-100mg |
Monacolin J |
79952-42-4 | 95% | 100mg |
$1047.00 | 2024-04-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-1 mg |
Monacolin J |
79952-42-4 | 98.87% | 1mg |
¥882.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12092-5 mg |
Monacolin J |
79952-42-4 | 98.87% | 5mg |
¥1797.00 | 2022-04-26 |
Monacolin J طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1R:D-Glucose, S:H2O, 28 h
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Glucose Catalysts: Lovastatin esterase Solvents: Methanol , Water ; 24 h, pH 8.5, 28 °C
المراجع
Production by Clonostachys compactiuscula of a lovastatin esterase that converts lovastatin to monacolin J
,
Enzyme and Microbial Technology,
2006,
39(5),
1051-1059
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Water ; overnight, 100 °C; 100 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2
1.3 Solvents: Toluene ; 1 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2
1.3 Solvents: Toluene ; 1 h, 110 °C; 110 °C → 23 °C
المراجع
Double oxidation of the cyclic nonaketide dihydromonacolin L to monacolin J by a single cytochrome P450 monooxygenase, LovA
,
Journal of the American Chemical Society,
2011,
133(21),
8078-8081
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ; 1 h, reflux
المراجع
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
,
Organic & Biomolecular Chemistry,
2003,
1(1),
50-59
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Lovastatin esterase Solvents: Methanol , Water ; 15 min, pH 9.4, 28 °C
المراجع
Purification and characterization of a lovastatin esterase from Clonostachys compactiuscula
,
Applied and Environmental Microbiology,
1997,
63(4),
1307-1311
Monacolin J Raw materials
Monacolin J Preparation Products
Monacolin J الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:79952-42-4)Monacolin J
رقم الطلب:A1038392
حالة المخزون:in Stock
كمية:5mg/10mg
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 17:03
الأسعار ($):251.0/376.0
بريد إلكتروني:sales@amadischem.com
Monacolin J الوثائق ذات الصلة
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
79952-42-4 (Monacolin J) منتجات ذات صلة
- 79394-47-1(2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 58889-19-3(2H-Pyran-2-one,6-[2-[(1S,2S,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2-methyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 73573-88-3(Mevastatin)
- 58889-18-2(2H-Pyran-2-one,6-[2-[(1S,2S,8aR)-1,2,6,7,8,8a-hexahydro-2-methyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)-)
- 76343-78-7(monacolin J)
- 81189-92-6(acetyllovastatin)
- 75330-75-5(Lovastatin)
- 106909-04-0(Butanoic acid,3-hydroxy-,(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenylester)
- 81739-25-5(4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one)
- 79952-44-6(Epi Lovastatin)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:79952-42-4)Monacolin J
نقاء:99%/99%
كمية:5mg/10mg
الأسعار ($):251.0/376.0